3-(4-BENZYLPIPERIDINE-1-CARBONYL)PYRIDINE
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Overview
Description
3-(4-BENZYLPIPERIDINE-1-CARBONYL)PYRIDINE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZYLPIPERIDINE-1-CARBONYL)PYRIDINE typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the pyridine derivatives . The use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination . These methods are designed to be fast and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-BENZYLPIPERIDINE-1-CARBONYL)PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
3-(4-BENZYLPIPERIDINE-1-CARBONYL)PYRIDINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-BENZYLPIPERIDINE-1-CARBONYL)PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-BENZYLPIPERIDINE-1-CARBONYL)PYRIDINE include other piperidine derivatives and pyridine-based compounds. Examples include:
4-Benzylpiperidine: A dopamine-selective releaser studied for its potential in treating cocaine dependence.
Pyridazine and Pyridazinone Derivatives: These compounds have various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its specific structure and potential applications. Its combination of a piperidine ring with a pyridine moiety makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(17-7-4-10-19-14-17)20-11-8-16(9-12-20)13-15-5-2-1-3-6-15/h1-7,10,14,16H,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLYRLGWQPCXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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